2,3,3-trimethyl-3H-benzo[f]indole 2,3,3-trimethyl-3H-benzo[f]indole
Brand Name: Vulcanchem
CAS No.: 52568-84-0
VCID: VC8277745
InChI: InChI=1S/C15H15N/c1-10-15(2,3)13-8-11-6-4-5-7-12(11)9-14(13)16-10/h4-9H,1-3H3
SMILES: CC1=NC2=CC3=CC=CC=C3C=C2C1(C)C
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol

2,3,3-trimethyl-3H-benzo[f]indole

CAS No.: 52568-84-0

Cat. No.: VC8277745

Molecular Formula: C15H15N

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

2,3,3-trimethyl-3H-benzo[f]indole - 52568-84-0

Specification

CAS No. 52568-84-0
Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
IUPAC Name 2,3,3-trimethylbenzo[f]indole
Standard InChI InChI=1S/C15H15N/c1-10-15(2,3)13-8-11-6-4-5-7-12(11)9-14(13)16-10/h4-9H,1-3H3
Standard InChI Key OOBXMOUQHBICOQ-UHFFFAOYSA-N
SMILES CC1=NC2=CC3=CC=CC=C3C=C2C1(C)C
Canonical SMILES CC1=NC2=CC3=CC=CC=C3C=C2C1(C)C

Introduction

Chemical Identity and Molecular Characteristics

Structural Formula and Nomenclature

2,3,3-Trimethyl-3H-benzo[f]indole (CAS RN: 52568-84-0) is a benzannulated indole derivative with the molecular formula C₁₅H₁₅N and a molecular mass of 209.29 g/mol . The structure comprises a bicyclic system where a benzene ring is fused to the pyrrole moiety of indole at the [f] position (Figure 1). The three methyl groups occupy positions 2, 3, and 3 of the indole framework, conferring steric bulk and electronic effects that influence reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number52568-84-0
Molecular FormulaC₁₅H₁₅N
Molecular Weight209.29 g/mol
InChIInChI=1S/C15H15N/c1-10-15(2,3)13-8-11-6-4-5-7-12(11)9-14(13)16-10/h4-9H,1-3H3
SMILESCC1(C)C=2C(=CC=3C(C2)=CC=CC3)N=C1C

Tautomerism and Electronic Properties

The compound exhibits tautomeric equilibria influenced by solvent polarity. Density functional theory (DFT) calculations at the PBE0/6-311+G(d,p) level reveal that the (NH) tautomer is thermodynamically favored over the (OH) form in polar solvents like DMSO . Intramolecular hydrogen bonding between the indoline nitrogen and tropolone oxygen stabilizes the tautomeric states, with bond lengths varying between 1.85–2.15 Å depending on substituents .

Synthetic Methodologies

Acid-Catalyzed Reactions with o-Chloranil

A primary route to functionalized derivatives involves the acid-catalyzed reaction of 2,3,3-trimethyl-3H-benzo[f]indole with o-chloranil (tetrachloro-1,2-benzoquinone). Under reflux in dioxane (Method A), this reaction yields 5,6,7-trichloro-1,3-tropolones, whereas acetic acid with excess o-chloranil (Method B) produces 4,5,6,7-tetrachloro-1,3-tropolones . The mechanism proceeds via aldol condensation, followed by cyclization and dehydrochlorination steps (Scheme 1).

Scheme 1: Synthesis of 2-(Benzo[f]indolin-2-yl)-1,3-tropolones

  • Aldol condensation between indolenine and o-chloranil.

  • Cyclization to form a seven-membered tropolone ring.

  • Dehydrochlorination (Method A) or retention of chlorine (Method B).

Table 2: Reaction Conditions and Products

MethodSolventTemperatureProductYield (%)
ADioxaneReflux5,6,7-Trichloro-1,3-tropolone65–72
BAcetic acid110°C4,5,6,7-Tetrachloro-1,3-tropolone58–63

Alternative Synthetic Approaches

The compound also serves as a precursor in radiopharmaceutical synthesis. For example, Hensbergen et al. utilized 2,3,3-trimethyl-3H-benzo[f]indole derivatives in the preparation of sulfonated indocyanine dyes for imaging applications . Functionalization at the 5-position with sulfonate groups enhances water solubility, enabling biological compatibility .

Structural and Spectroscopic Analysis

X-Ray Crystallography

Single-crystal X-ray diffraction of 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (a derivative) confirmed a planar tropolone ring fused to the indoline system . Key bond lengths include C–O (1.25 Å) and N–H···O (2.01 Å), indicative of strong hydrogen bonding (Figure 2).

NMR Spectroscopy

¹H NMR spectra in CDCl₃ reveal distinct signals for the tropolone proton (δ 6.9 ppm) and the chelated hydroxy proton (δ 15.2–15.8 ppm) . ¹H-¹⁵N HMBC correlations confirm tautomeric equilibria, with the (OH) form predominating in nonpolar solvents .

Table 3: Selected ¹H NMR Data (CDCl₃)

Proton Environmentδ (ppm)MultiplicityIntegration
Tropolone C–H6.90Singlet1H
Indoline N–H (chelated)15.15Broad singlet1H
Aromatic H7.2–8.1Multiplet6H

Biomedical Applications

Ionochromic Properties

Derivatives of 2,3,3-trimethyl-3H-benzo[f]indole exhibit fluorescence switching upon exposure to CN⁻ and Hg²⁺ ions. In acetonitrile, successive addition of CN⁻ (0.5 equiv) and Hg²⁺ (1.0 equiv) shifts emission from 420–440 nm to 476–530 nm, enabling use as molecular sensors .

Cytotoxic Activity

The tropolone derivative 2-(1,1-dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (IC₅₀ = 1.2 µM against A431 cells) outperforms cisplatin in vitro, suggesting potential as a chemotherapeutic agent . Mechanistic studies propose intercalation into DNA and inhibition of topoisomerase II .

Table 4: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference Compound (Cisplatin) IC₅₀ (µM)
A431 (Skin cancer)1.25.8
H1299 (Lung cancer)1.56.3

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